molecular formula C9H12ClNO2 B023967 Benzyl 2-aminoacetate Hydrochloride CAS No. 2462-31-9

Benzyl 2-aminoacetate Hydrochloride

Cat. No.: B023967
CAS No.: 2462-31-9
M. Wt: 201.65 g/mol
InChI Key: VLQHNAMRWPQWNK-UHFFFAOYSA-N
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Description

Potent crosslinking inhibitors

Scientific Research Applications

Local Anesthetic Properties

Aminoacetic acid alkylanilide hydrochlorides, such as Benzyl 2-aminoacetate Hydrochloride, are known for their pronounced local anesthetic properties. Research indicates that these compounds can be synthesized using cycloalkenyl analogs, offering potential as local anesthetics in the medical field (Gataullin et al., 2010).

Antibacterial and Protistocidal Activities

Compounds related to this compound have been shown to possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds also demonstrate protistocidal activity, comparable with clinical reference drugs, against protozoa like Colpoda steinii (Диваева et al., 2014).

Anticonvulsant Activity

Research has identified a structurally novel class of compounds related to this compound that exhibit potent and safe anticonvulsant properties. This discovery is significant in the ongoing search for more effective antiepileptic therapies (Pevarello et al., 1998).

Pharmaceutical Impurities Analysis

A study developed an LC-MS method to determine potential genotoxic impurities, including compounds related to this compound, in pharmaceuticals. This method is crucial for ensuring the safety and efficacy of drugs (Kavitapu et al., 2022).

Antimicrobial Polymer Conjugates

New derivatives of compounds similar to this compound have been synthesized and bonded to polymers, showing promising results as antimicrobial agents. This indicates potential applications in pharmacology and therapeutics (Aparaschivei et al., 2014).

Biochemical Analysis

Biochemical Properties

The biochemical role of Benzyl Glycinate Hydrochloride is primarily as an intermediate in peptide synthesis . It interacts with enzymes involved in peptide bond formation, increasing substrate affinity and specificity

Molecular Mechanism

The molecular mechanism of Benzyl Glycinate Hydrochloride is primarily through its role in peptide synthesis. It may bind to enzymes involved in peptide bond formation, potentially influencing enzyme activity and gene expression

Metabolic Pathways

Benzyl Glycinate Hydrochloride is involved in the metabolic pathway of peptide synthesis It may interact with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels

Properties

IUPAC Name

benzyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQHNAMRWPQWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-31-9
Record name Glycine, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2462-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2462-31-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18767
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 2-aminoacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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